Pyren-1-ylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

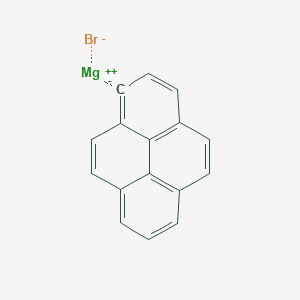

Pyren-1-ylmagnesium bromide is an organometallic compound with the chemical formula C16H9BrMg. It is a Grignard reagent derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyren-1-ylmagnesium bromide is typically synthesized through the reaction of pyrene with magnesium in the presence of anhydrous ether. The process involves the following steps:

Bromination of Pyrene: Pyrene is first brominated to form 1-bromopyrene.

Formation of Grignard Reagent: The 1-bromopyrene is then reacted with magnesium turnings in an anhydrous ether solvent to produce this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the purity of reagents, maintaining anhydrous conditions, and using industrial-scale reactors for the bromination and Grignard formation steps.

Análisis De Reacciones Químicas

Types of Reactions: Pyren-1-ylmagnesium bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form secondary and tertiary alcohols.

Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Addition: Typically involves the use of carbonyl compounds and anhydrous ether as the solvent.

Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (such as potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).

Major Products:

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Pyren-1-ylmagnesium bromide can be synthesized through the reaction of pyrene with magnesium in the presence of bromine. As a Grignard reagent, it exhibits high reactivity towards electrophiles, making it a valuable intermediate for various organic transformations.

Organic Electronics

This compound is increasingly recognized for its potential in organic electronics. The compound's ability to form excimers (complexes formed by two identical molecules) underlies its application in:

- Organic Light Emitting Diodes (OLEDs) : Pyrene derivatives are used to enhance the efficiency and stability of OLEDs due to their excellent charge transport properties and light-emitting capabilities .

- Organic Field Effect Transistors (OFETs) : The compound contributes to the development of high-performance OFETs by improving charge mobility and device stability .

Fluorescent Probes

The unique fluorescence properties of pyrene make it an ideal candidate for use as a fluorescent probe in biochemical applications:

- Microenvironment Probing : Pyrenes are used to study the microenvironments within biological systems, such as membranes and proteins. The excimer formation provides insights into molecular interactions and conformational changes .

- Sensing Applications : Pyrene derivatives can detect environmental changes such as temperature, pressure, and pH due to their sensitive fluorescence response to external stimuli . They are also employed in sensing guest molecules like gases and metals .

Polymer Chemistry

In polymer science, pyrenes are incorporated into polymer matrices to modify their optical properties:

- Fluorescent Polymers : The attachment of pyrene units alters the photophysical properties of polymers, making them suitable for applications in sensors and light-emitting devices .

- Supramolecular Chemistry : Pyrene's tendency to form excimers is leveraged in supramolecular design, allowing researchers to create complex structures with tailored functionalities .

Case Study 1: Pyrene in OLED Development

Research has demonstrated that incorporating pyrenyl groups into OLED architectures significantly enhances device performance by improving light emission efficiency and stability. Studies highlight that OLEDs with pyrene-based materials exhibit lower operational voltages and longer lifetimes compared to traditional materials.

Case Study 2: Fluorescent Probes for Biological Imaging

Pyrene derivatives have been extensively used in biological imaging techniques. For instance, studies show that pyrene-labeled peptides can effectively probe protein folding dynamics and interactions within cellular environments, providing critical insights into cellular processes.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Electronics | Used in OLEDs and OFETs | Enhanced efficiency and stability |

| Fluorescent Probes | Probing microenvironments and sensing | High sensitivity to environmental changes |

| Polymer Chemistry | Modifying optical properties of polymers | Tailored functionalities for sensors |

| Supramolecular Chemistry | Designing complex structures through excimer formation | Customizable interactions |

Mecanismo De Acción

The mechanism of action of pyren-1-ylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a bond with the carbon atom of the pyrene ring, making the carbon atom nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .

Comparación Con Compuestos Similares

Phenylmagnesium Bromide: Another Grignard reagent, but derived from benzene instead of pyrene.

Naphthylmagnesium Bromide: Derived from naphthalene, another polycyclic aromatic hydrocarbon.

Comparison:

Reactivity: Pyren-1-ylmagnesium bromide is more sterically hindered compared to phenylmagnesium bromide, which can affect its reactivity and selectivity in certain reactions.

Actividad Biológica

Pyren-1-ylmagnesium bromide is a Grignard reagent derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. This compound has garnered attention in various fields, including organic synthesis and materials science, due to its potential biological activities and applications.

Chemical Formula: C16H13BrMg

Molecular Weight: 319.16 g/mol

Appearance: Typically a colorless to pale yellow solution in ether or THF (tetrahydrofuran).

1. Anticancer Properties

Research indicates that pyrene derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways related to cell survival and death.

Table 1: Summary of Anticancer Studies

2. Fluorescence and Imaging Applications

Pyrene and its derivatives are widely used as fluorescent probes due to their unique photophysical properties. This compound can form excimers, which are crucial for sensing environmental changes in biological systems.

Table 2: Fluorescence Properties

| Property | Value |

|---|---|

| Excimer Formation | Yes |

| Quantum Yield | High (up to 0.8) |

| Sensitivity to pH | Moderate |

These properties make it a valuable tool for studying biomolecular interactions, such as protein folding and lipid membrane dynamics.

3. Interaction with Biological Molecules

The interaction of this compound with nucleic acids and proteins has been extensively studied. It has been shown to intercalate into DNA, potentially affecting gene expression and stability.

Case Study: DNA Intercalation

In a study investigating the binding affinity of pyrene derivatives to DNA, it was found that this compound could significantly enhance the fluorescence intensity upon binding, indicating strong intercalation.

Table 3: Binding Affinity Data

| Compound | Binding Constant (Ka) |

|---|---|

| This compound | 3.5 x 105 M−1 |

| Control (non-intercalating) | Negligible |

Propiedades

IUPAC Name |

magnesium;1H-pyren-1-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9.BrH.Mg/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;;/h1-5,7-10H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYHAVMIFMSVFP-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=[C-]C=CC(=C43)C=C2.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.